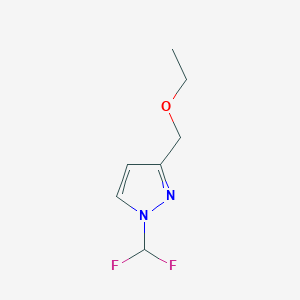

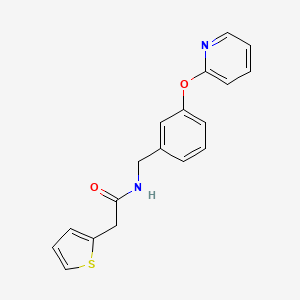

![molecular formula C17H17FN2O2S B2918381 2-(3-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476283-38-2](/img/structure/B2918381.png)

2-(3-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . The compound has a fluorobenzamido group attached to it, which suggests that it might have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as thiophene derivatives have been synthesized through various methods, including direct lithiations and bromination reactions . These reactions were carried out at temperatures ranging from -78 °C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile .Chemical Reactions Analysis

Thiophene derivatives have been found to undergo a variety of chemical reactions. For example, a study on the synthesis of thiophene-2-carboxamide derivatives reported the cyclization of precursor compounds in the presence of alcoholic sodium ethoxide .Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds structurally related to "2-(3-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" focuses on the efficient synthesis and structural elucidation. Bridges et al. (1993) described the synthesis of structurally novel 4-substituted benzo[b]thiophene-2-carboxamidines, highlighting methodologies that could potentially apply to the synthesis of related compounds, showcasing their utility in inhibiting urokinase-type plasminogen activator (uPA) (Bridges et al., 1993). Additionally, Sagar et al. (2018) provided insights into the synthesis of closely related benzamides, offering valuable structural characterization and demonstrating the impact of substituents on molecular conformation and supramolecular aggregation (Sagar et al., 2018).

Biological Activity

The biological activity of compounds within this chemical class has been a significant area of investigation. For example, Amr et al. (2010) synthesized a series of thiophene derivatives showing promising antiarrhythmic, serotonin antagonist, and antianxiety activities, suggesting potential therapeutic applications for structurally similar compounds (Amr et al., 2010). This line of research highlights the potential pharmacological relevance of "this compound" and related molecules.

Mechanism of Action

Target of Action

The primary target of this compound is Pks 13 , a key enzyme involved in the synthesis of mycolic acid . Mycolic acid is a crucial component of the cell wall of mycobacteria, making it an ideal target for antitubercular agents .

Mode of Action

The compound interacts with Pks 13, inhibiting the synthesis of mycolic acid . This disruption in mycolic acid production leads to a weakened cell wall, making the bacteria more susceptible to the host’s immune response .

Biochemical Pathways

The inhibition of Pks 13 affects the mycolic acid synthesis pathway . This leads to a decrease in the production of mycolic acid, a key component of the mycobacterial cell wall . The downstream effect is a weakened cell wall, making the bacteria more susceptible to the host’s immune response .

Pharmacokinetics

The compound was found to satisfy theLipinski rule of five , which suggests favorable absorption and permeability characteristics. The Lipinski rule considers factors such as the number of hydrogen bond donors, acceptors, log P, total polar surface area, and the number of rotatable bonds .

Result of Action

The result of the compound’s action is a significant antitubercular activity . By inhibiting the synthesis of mycolic acid, the compound weakens the bacterial cell wall, making the bacteria more susceptible to the host’s immune response .

Action Environment

Environmental factors such as patient compliance and therapy completion can influence the efficacy of the compound . Incomplete therapy can lead to treatment relapse and the development of drug-resistant strains . Therefore, it’s crucial to ensure proper administration and completion of the therapy to maximize the compound’s efficacy .

properties

IUPAC Name |

2-[(3-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S/c1-9-5-6-13-12(7-9)14(15(19)21)17(23-13)20-16(22)10-3-2-4-11(18)8-10/h2-4,8-9H,5-7H2,1H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORMZOMFYIQONQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

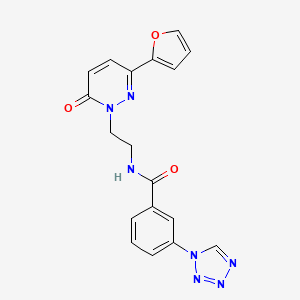

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-cyclopropylethan-1-one](/img/structure/B2918299.png)

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2918301.png)

![7-(2,6-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2918303.png)

![N-(3-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2918305.png)

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2918306.png)

![N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2918308.png)

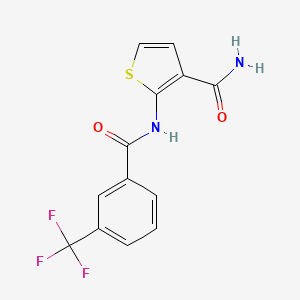

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B2918310.png)